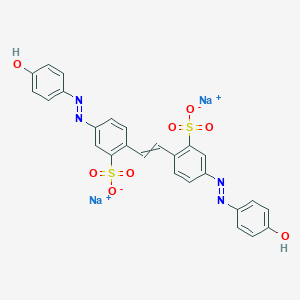

Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDIUICHQPKMNH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062814 | |

| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3051-11-4 | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Yellow Dyes and Pigments in Scientific Disciplines

The use of yellow colorants in scientific and artistic endeavors dates back to ancient civilizations. Historically, yellow pigments were derived from natural sources such as ochre, orpiment, and plant extracts like weld and turmeric. tandfonline.commdpi.comwikipedia.orgsnargl.compressbooks.pub These natural yellows were employed in diverse applications, including cave paintings, Egyptian tomb art, textile dyeing, and manuscript illumination. tandfonline.comwikipedia.orgsnargl.compressbooks.pub

Early scientific applications of yellow dyes and pigments were often intertwined with their use in art and craft. For instance, yellow ochre was one of the earliest pigments used in art. wikipedia.orgsnargl.comwinsornewton.com Orpiment, a toxic arsenic sulfide, was used from ancient Egypt through the 19th century. wikipedia.orgsnargl.com Weld was a widely used yellow dye in Europe from the Middle Ages through the 18th century. wikipedia.orgchinasilkmuseum.com The development of synthetic dyes in the 19th century, starting with Perkin's discovery of mauveine in 1856, revolutionized the availability and properties of colorants, including yellows. chinasilkmuseum.comfda.gov This era saw the introduction of synthetic yellow pigments like chrome yellow and cadmium yellow, although some presented toxicity or stability issues. wikipedia.orgdickblick.comcolourlex.com The advent of synthetic organic dyes, including azo dyes, provided a wider range of stable and vibrant yellow options for various applications, paving the way for compounds like Brilliant Yellow. wikipedia.orgnih.gov

Evolution of Brilliant Yellow S Role in Modern Chemical Research

Brilliant Yellow, as a synthetic azo dye, represents a later development in the history of yellow colorants. Its chemical structure, characterized by azo groups (-N=N-), is typical of this class of synthetic dyes. nih.govresearchgate.netchemicalbook.com The synthesis of azo dyes generally involves the diazotization of an aromatic amine followed by coupling with another compound, such as a phenol (B47542) or amine. nih.gov Brilliant Yellow is described as an organic diazo dye. chemicalbook.com

The evolution of Brilliant Yellow's role in chemical research is closely linked to its properties, particularly its behavior as a pH indicator. Brilliant Yellow exhibits a color change depending on the pH of the solution, transitioning from yellow in acidic conditions to red-orange or big red in alkaline conditions. chemicalbook.commpbio.comsigmaaldrich.com This property makes it valuable in titrations and other applications where visual determination of pH changes is required. scbt.comwikipedia.org Its visual transition interval is reported as 6.5 - 8.0, changing from orange to reddish-orange. mpbio.com Another source indicates it is yellow at pH 6.4 and red-orange at pH 8.0. sigmaaldrich.com Brilliant Yellow paper is designed to detect alkalinity and weak acids, offering a distinct color change to identify pH levels. atomscientific.com

Beyond its use as a pH indicator, Brilliant Yellow has been explored for other applications in chemical research. It has been investigated as an optical sensor for substances like ammonia (B1221849) and urea. researchgate.net Brilliant Yellow has also been utilized as a photometric indicator for magnesium. researchgate.net Research has also explored its incorporation into modified materials, such as electrodes immobilized on silica (B1680970) and silica/titania-based hybrid xerogels, for electrochemical studies. researchgate.net In these applications, Brilliant Yellow has been applied as an electroactive species, demonstrating chemical stability under various oxidation-reduction cycles. researchgate.net

The compound's solubility in water is a key characteristic for many of its chemical applications. chemicalbook.commpbio.comchemimpex.com It is soluble in water, with a solubility of 2.5 gm/100 mL, and slightly soluble in acetone (B3395972) and cellosolve. mpbio.com

Current Research Landscape and Significance of Brilliant Yellow Studies

Strategies for Brilliant Yellow Synthesis and Analogues

The core structure of Brilliant Yellow, like other azo dyes, is typically formed through a well-defined reaction sequence. Analogues can be synthesized by modifying the starting materials or reaction conditions.

Traditional synthesis of azo dyes, including the framework relevant to Brilliant Yellow, primarily involves a two-step process: diazotization and azo coupling. The first step, diazotization, involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (typically 0-5 °C) to form a diazonium salt unb.caekb.egcuny.edursc.org. Diazonium salts are often unstable at higher temperatures and are therefore typically used immediately after preparation ekb.eg. The second step, azo coupling, involves the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol (B47542) or an amine unb.cacuny.eduaithor.com. This coupling reaction is usually carried out in a basic, neutral, or weakly acidic medium, depending on the coupling component cuny.edu. The success and characteristics of the resulting azo dye, including its color (which can range from yellow to red, orange, brown, and blue), are influenced by the specific aromatic amines and coupling components used unb.caekb.egaithor.comresearchgate.net. For instance, the synthesis of Sunset Yellow (Yellow 6), a bright orange-yellow azo dye, involves the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) and subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid cuny.edu. This exemplifies the traditional route applied to synthesize yellow azo dyes.

While Brilliant Yellow is synthesized via azo coupling, cyclocondensation reactions are significant in the synthesis of other chromophores, some of which may be related in terms of their optical properties or applications. Cyclocondensation involves the formation of a cyclic molecule through the reaction of two or more distinct molecules, often with the loss of a small molecule like water or alcohol. This approach is utilized in the synthesis of various heterocyclic compounds that function as chromophores. For example, cyclocondensation reactions, specifically the Claisen-Schmidt condensation, are used to prepare chalcones, which are unsaturated ketones that exhibit bright yellow color due to their chromophore group (-CO-CH=CH-) uobaghdad.edu.iq. Chalcones can serve as starting materials for the synthesis of other heterocyclic chromophores like isoxazolines and pyrazolines through subsequent reactions with reagents like hydroxylamine (B1172632) hydrochloride uobaghdad.edu.iq. Another instance where cyclocondensation is relevant to chromophore synthesis is in the formation of imidazole-based fluorophores nih.gov. Furthermore, metal-free cyclocondensation reactions have been employed in the synthesis of N-containing macrocycles, including cycloparaphenylenes (CPPs) and related nanohoops, which can exhibit photoluminescence in various colors, including blue and yellow researchgate.net. While distinct from azo coupling, these cyclocondensation methods highlight alternative strategies for constructing colored or fluorescent molecules.

Synthesis of Brilliant Yellow-Based Composites and Derivatives

Beyond the synthesis of the pure dye, research extends to creating materials that incorporate Brilliant Yellow to leverage its properties or to develop functionalized versions for specific uses.

The development of inorganic-organic nanocomposite materials incorporating Brilliant Yellow, particularly with titanium dioxide (TiO2), has been explored for applications such as photocatalysis and environmental remediation researchgate.netresearchgate.netiosrjournals.org. Composites of TiO2 and Brilliant Yellow (Ti-BY) have been synthesized using methods like one-pot solvothermal techniques researchgate.netresearchgate.net. These composites have demonstrated dual functionality, such as the removal of other dyes from water through a combination of adsorption and photocatalytic activity researchgate.net. Another approach involves the sol-gel synthesis of nano TiO2 and La2O3-TiO2 nanocomposites, which have shown efficiency in the photocatalytic degradation of Brilliant Yellow itself under visible light irradiation iosrjournals.org. The synthesis of these composites aims to combine the photocatalytic properties of TiO2 with the light absorption characteristics of Brilliant Yellow or to utilize the composite for the degradation of the dye or other pollutants. Research findings indicate that these composites can exhibit enhanced photocatalytic activity compared to pure TiO2, attributed to factors like synergistic effects, efficient electron transfer, and extended light absorption iosrjournals.orgscielo.br. For example, a graphene-wrapped nano-titanium dioxide composite showed improved photocatalytic degradation of methylene (B1212753) blue scielo.br.

Data on the photocatalytic degradation of Brilliant Yellow using TiO2-based composites:

| Catalyst | Dye Concentration | Irradiation Time | Degradation Efficiency | Reference |

| Nano TiO2 | Not specified | 180 minutes | 96% (Brilliant Yellow) | iosrjournals.org |

| 5% La2O3-TiO2 | Elevated | 180 minutes | 96% (Brilliant Yellow) | iosrjournals.org |

Note: The reported degradation efficiency for Nano TiO2 and 5% La2O3-TiO2 is for Brilliant Yellow dye.

Functionalization of Brilliant Yellow or the synthesis of derivatives can tailor its properties for specific research applications. While direct examples of functionalized Brilliant Yellow derivatives for specific research applications were not extensively detailed in the search results, the concept of functionalizing dyes and chromophores for targeted uses is well-established uokerbala.edu.iqmdpi.comthieme-connect.demdpi.com. For instance, functionalized porphyrin derivatives have been synthesized for applications in dye-sensitive solar cells uokerbala.edu.iq. Similarly, functionalized spirooxindoles have been prepared and evaluated for their anticancer potential mdpi.com. Research on the photoalignment properties of commercially available Brilliant Yellow dye suggests its use in liquid crystal displays, indicating that specific forms or potentially functionalized versions are utilized for this purpose researchgate.net. These applications often require modifications to enhance properties like solubility, stability, or interaction with other materials. The broader field of functionalizing organic molecules provides a framework for understanding how Brilliant Yellow could be modified for various research applications, such as sensing, biological imaging, or material science.

Green Chemistry Principles in Brilliant Yellow Synthesis Research

The application of green chemistry principles in the synthesis of dyes, including azo dyes like Brilliant Yellow, is an active area of research aimed at reducing the environmental impact of chemical processes chalcogen.rorsc.orgtandfonline.comresearchgate.netcbiore.idresearchgate.netksu.edu.saimist.maresearchgate.nettmv.ac.in. Green chemistry emphasizes principles such as preventing waste generation, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks ksu.edu.saresearchgate.nettmv.ac.in.

Research into the green synthesis of azo dyes has explored various approaches. One strategy involves the use of environmentally friendly solvents, such as water or deep eutectic solvents, as alternatives to traditional organic solvents tandfonline.comresearchgate.netacs.org. Solvent-free synthesis under grinding conditions has also been reported for azo dye preparation rsc.orgresearchgate.net. Another area focuses on the use of catalysts that are more environmentally benign and potentially recyclable, such as magnetic solid acid catalysts or metal nanoparticles synthesized using green methods chalcogen.rorsc.orgtandfonline.comcbiore.id. For example, green synthesized lead nanoparticles have been used for the degradation of azo dyes chalcogen.ro. Plant extracts have also been explored as reducing and stabilizing agents in the green synthesis of metal nanoparticles used for dye degradation cbiore.id. These green chemistry approaches offer advantages such as milder reaction conditions, reduced waste generation, simpler product isolation, and potential cost-effectiveness rsc.orgresearchgate.net. The application of these principles to the synthesis of Brilliant Yellow specifically would involve adapting these strategies to the diazotization and coupling reactions of its precursors.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques are powerful for probing the molecular structure and environment of Brilliant Yellow. By measuring the characteristic vibrations of chemical bonds, these methods provide detailed information on the compound's functional groups and conformational state.

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups within a molecule, providing a basis for structural elucidation. nih.govresearchgate.net The FTIR spectrum of Brilliant Yellow reveals characteristic absorption bands corresponding to its key structural components. As a diazo compound containing sulfonic acid groups, its spectrum is complex and informative. medchemexpress.com The analysis of these bands allows for the confirmation of its molecular structure and can detect changes due to interactions or degradation. nih.gov

Key functional groups in Brilliant Yellow that can be identified using FTIR include the O-H stretching of the hydroxyl groups, the N=N stretching of the azo linkages, C=C stretching from the aromatic rings, and the characteristic strong absorptions from the sulfonate (S=O) groups. acs.orgnist.gov The region between 3200-3500 cm⁻¹ is typically associated with O-H and N-H stretching vibrations. acs.org The National Institute of Standards and Technology (NIST) has compiled a reference IR spectrum for Brilliant Yellow, which serves as a benchmark for its identification. nist.gov However, it is noted that spectra can be influenced by the sample preparation method, such as the use of a mineral oil mull, which may introduce its own spectral artifacts around 2900, 1450, and 1380 cm⁻¹. nist.gov

Table 1: General FTIR Vibrational Band Assignments for Organic Functional Groups Relevant to Brilliant Yellow

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500–3200 | Hydroxyl (-OH), Amine (N-H) | Stretching |

| ~1710 | Ketone (C=O) | Stretching |

| ~1655 | Alkene (C=C) | Stretching |

| ~1520 | Aromatic (C=C) | Stretching |

| ~1100 | Epoxy/Carboxyl (C-O) | Stretching |

This table is based on general spectroscopic data and indicates the expected regions for key functional groups. acs.orgphcogj.com

Raman spectroscopy serves as a complementary technique to FTIR, offering a unique "molecular fingerprint" based on the inelastic scattering of light. nih.govnih.govscitechdaily.com This method is highly specific to a molecule's vibrational modes and is particularly sensitive to non-polar bonds, such as the C=C and N=N bonds that are central to the Brilliant Yellow chromophore. nih.gov The high chemical specificity and the fact that it often requires no sample preparation make Raman spectroscopy a powerful tool for the non-destructive identification of pigments like Brilliant Yellow. nih.govresearchgate.net The success of identification relies heavily on comparing the acquired spectrum to high-quality spectral libraries of reference pigments. researchgate.net

In the context of environmental science, Raman spectroscopy is emerging as a valuable tool for detecting and monitoring pollutants. azocleantech.com As an industrial dye, the presence of Brilliant Yellow in water systems is a potential environmental concern. Raman spectroscopy can be used for the real-time detection of such pollutants in air and water. azocleantech.com A more advanced application, Surface-Enhanced Raman Spectroscopy (SERS), significantly amplifies the Raman signal by adsorbing the analyte onto metallic nanostructures. nih.gov SERS can increase sensitivity by orders of magnitude (10¹⁰ to 10¹⁴), theoretically enabling single-molecule detection and allowing for the measurement of pollutants at environmentally relevant concentrations. nih.gov

Resonance Raman (RR) spectroscopy is a highly selective technique that can provide detailed structural information about the chromophoric part of a molecule. spectroscopyonline.com The technique involves exciting the molecule with a laser wavelength that falls within its electronic absorption band. horiba.com This "resonance" condition leads to a significant enhancement (up to 10⁶ times) of the Raman signals for vibrational modes coupled to the electronic transition. spectroscopyonline.com

While specific RR studies on Brilliant Yellow are not extensively documented in the provided sources, the technique's capabilities have been demonstrated on other systems like the Photoactive Yellow Protein (PYP). In studies of PYP, RR spectroscopy has been used to investigate pH-dependent changes in molecular conformation. nih.gov Researchers were able to resolve two different conformations of an intermediate state by observing that the carbonyl (C=O) and C=C stretching modes in the chromophore each resolved into two distinct peaks as a function of pH. nih.gov This indicates that RR spectroscopy can distinguish subtle structural changes in a chromophore's active site that are influenced by the surrounding pH. nih.gov Given that Brilliant Yellow exhibits a visual pH transition from orange to reddish-orange between pH 6.5 and 8.0, RR spectroscopy represents a potent potential method for elucidating the specific molecular changes, such as protonation state and bond adjustments, that are responsible for this color change. mpbio.com

Electronic Spectroscopy and Photophysical Investigations

The color and photophysical behavior of Brilliant Yellow are governed by its electronic structure. Electronic spectroscopy techniques are essential for characterizing these properties and monitoring the compound's behavior in various chemical processes.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions in chromophoric molecules like Brilliant Yellow. The absorption of light in the UV and visible regions corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound and is sensitive to its chemical environment, including solvent polarity and pH. mpbio.comresearchgate.net

The absorption maximum of Brilliant Yellow has been reported at different wavelengths depending on the conditions. For instance, its λmax is observed between 397-402 nm in water, while in a 0.1 N NaOH solution, it shifts to 497 nm. mpbio.comsigmaaldrich.com When incorporated into thin films, the λmax has been measured at 432 nm. iop.kiev.uaresearchgate.net Studies have also noted a bathochromic (red) shift of the absorption maximum from 407 nm in an aqueous solution to 438 nm when dispersed in a polyvinyl alcohol (PVA) matrix, indicating significant interaction with the polymer. researchgate.net This sensitivity makes UV-Vis spectroscopy a valuable tool for reaction monitoring. For example, the photo-induced trans-cis-isomerization of Brilliant Yellow can be effectively tracked by observing the changes in its UV-Vis spectrum over time. researchgate.net

Table 2: Reported UV-Vis Absorption Maxima (λmax) for Brilliant Yellow

| Solvent/Matrix | λmax (nm) | Citation(s) |

| Water | 397 - 402 | mpbio.com |

| Water | 407 | researchgate.net |

| 0.1 N NaOH | 497 | sigmaaldrich.com |

| 0.01 mol/L NaOH | 488.0 - 494.0 | tcichemicals.com |

| Thin Film | 432 | iop.kiev.ua |

| Thin Film in PVA | 438 | researchgate.net |

Resonance Light Scattering (RLS) is a spectroscopic technique that is exceptionally sensitive to the formation of molecular aggregates. nih.gov Unlike conventional scattering experiments performed at wavelengths away from absorption bands, RLS measures the scattered light at wavelengths that are resonant with the electronic transitions of a molecular assembly. nih.gov When chromophores like Brilliant Yellow aggregate, their electronic interactions can lead to enhancements of the scattered light by several orders of magnitude, making RLS a sensitive probe for studying these interactions. nih.gov

Surface and Elemental Characterization Techniques

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase purity of Brilliant Yellow and materials incorporating this dye. An analysis of Brilliant Yellow (C.I. 24890) powder has shown that it possesses a monoclinic crystal structure with the space group P21/c. nist.gov

In studies involving the removal of Brilliant Yellow from aqueous solutions, XRD is used to characterize the adsorbent materials before and after modification. For example, in the development of sodium metasilicate (B1246114) modified hydroxyapatite (B223615) (MNP-MSi) for Brilliant Yellow adsorption, XRD patterns revealed that increasing the amount of sodium metasilicate led to a decrease in the crystallinity of the hydroxyapatite, indicating a phase transition from a crystalline to a more amorphous state. tandfonline.com This change in crystallinity can influence the adsorption capacity of the material.

Similarly, in the photocatalytic degradation of Cibacron Brilliant Yellow 3G-P, XRD analysis was used to confirm the crystal structure of the photocatalysts. Studies have employed XRD to verify the anatase phase of TiO2 and the cubic structure of γ-Fe2O3 nanoparticles. researchgate.netresearchgate.net The crystallinity and phase of the photocatalyst are critical parameters that affect its efficiency in degrading Brilliant Yellow. For instance, La-doped TiO2 nanocomposites were found to have a tetragonal structure with an anatase phase, which contributed to their enhanced photocatalytic activity. iosrjournals.org

| Material | Crystal Structure/Phase | Key Findings from XRD |

| Brilliant Yellow (C.I. 24890) | Monoclinic, P21/c | Determination of the crystal system and space group. nist.gov |

| Sodium Metasilicate Modified Hydroxyapatite | Decreased crystallinity with modification | Phase transition from crystalline to amorphous state observed. tandfonline.com |

| γ-Fe2O3 Nanoparticles | Cubic | Confirmation of the crystal structure for photocatalysis. researchgate.net |

| La-doped TiO2 Nanocomposite | Tetragonal, Anatase Phase | Confirmed the crystalline phase responsible for high photocatalytic activity. iosrjournals.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface, providing crucial information on the interactions of Brilliant Yellow with various substrates and materials. iosrjournals.orgnist.gov

In the context of photocatalysis, XPS has been utilized to analyze the chemical states of elements in La-doped TiO2 nanocomposites used for the degradation of Brilliant Yellow. The analysis confirmed the presence of Ti, O, and the dopant La, providing evidence for the successful synthesis of the nanocomposite. iosrjournals.org Similarly, a composite of titanium dioxide and Brilliant Yellow dye (Ti-BY) was analyzed using XPS, which would provide information on the surface elemental composition and the interaction between the dye and the TiO2. researchgate.net

Furthermore, XPS has been employed to study the surface chemistry of thin films of Brilliant Yellow used in photoalignment layers for liquid crystal displays. researchgate.net The technique can detect chemical changes on the surface of the dye layer upon exposure to light, which is essential for understanding the alignment mechanism. Angle-resolved XPS can further provide details on the distribution of the dye molecules on the substrate surface. researchgate.net

| Material System | Elements Detected/Analyzed | Key Findings from XPS |

| La-doped TiO2 Nanocomposite | Ti, O, La | Confirmed the presence of the dopant and the chemical states of the elements. iosrjournals.org |

| Brilliant Yellow on Substrate | C, N, O, S, Na | Analysis of surface chemistry and chemical changes for photoalignment. researchgate.net |

| Titanium Dioxide-Brilliant Yellow Composite | Ti, O, C, N, S, Na | Characterization of the surface elemental composition of the composite. researchgate.net |

Scanning Electron Microscopy (SEM) and the higher-resolution Field Emission Scanning Electron Microscopy (FESEM) are indispensable tools for visualizing the surface morphology, particle size, and shape of Brilliant Yellow and related materials. researchgate.netacs.orgfilab.fr

In studies focused on the removal of Brilliant Yellow from water, SEM has been used to examine the morphology of adsorbent materials. For instance, SEM images of modified hydroxyapatite revealed that the addition of sodium metasilicate altered the morphology, increased porosity, and decreased the particle size of the adsorbent. tandfonline.com These morphological changes are directly linked to the material's adsorption efficiency for Brilliant Yellow.

The morphology of photocatalysts used for the degradation of Brilliant Yellow has also been extensively studied by SEM and FESEM. In one study, SEM analysis of La-doped TiO2 nanocomposites showed distinct spherical shapes with nano-sized particles and minimal agglomeration, which is a desirable characteristic for a photocatalyst. iosrjournals.org Similarly, γ-Fe2O3 nanoparticles used for the degradation of Cibacron Brilliant Yellow 3G-P were shown by SEM to be quasi-cubic and well-distributed, with an average diameter of 25 nm. researchgate.net FESEM has been used to study the morphology of brilliant yellow pigments, such as Eu2+-doped calcium zirconates, revealing particle sizes of about 1.0 μm. acs.org

| Material | Morphology Observed | Key Findings from SEM/FESEM |

| Modified Hydroxyapatite | Altered morphology, increased porosity, decreased particle size | Morphological changes correlated with improved adsorption of Brilliant Yellow. tandfonline.com |

| La-doped TiO2 Nanocomposite | Spherical, nano-sized particles, minimal agglomeration | Favorable morphology for photocatalytic activity. iosrjournals.org |

| γ-Fe2O3 Nanoparticles | Quasi-cubic, well-distributed, average diameter 25 nm | Characterization of photocatalyst morphology. researchgate.net |

| Eu2+-doped Calcium Zirconate | Particles of about 1.0 μm | Determination of pigment particle size. acs.org |

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure, size, and shape of nanomaterials, while Energy Dispersive X-ray (EDX) Spectroscopy allows for the elemental analysis and mapping of these nanostructures. iwaponline.comasianpubs.org These techniques are often used in conjunction to provide a comprehensive characterization of materials involving Brilliant Yellow.

In the field of photocatalysis, TEM has been crucial for determining the size and morphology of nanoparticles used to degrade Brilliant Yellow. For example, TEM analysis of La-doped TiO2 nanocomposites revealed a mean particle size of 9.53 nm. iosrjournals.org In another study, TEM images of TiO2 anatase and TiO2-P25 Degussa particles used for the photocatalysis of Cibacron Brilliant Yellow 3G-P showed uniform and monodispersed particles with an average diameter of about 20 nm. iwaponline.com TEM has also been used to characterize γ-Fe2O3 nanoparticles, showing a regular cubic structure with a particle size of approximately 20 ± 35 nm. researchgate.net

EDX analysis is typically coupled with SEM or TEM to confirm the elemental composition of the synthesized materials. For the La-doped TiO2 nanocomposite, EDX analysis confirmed the presence of the lanthanum dopant in the desired amounts. iosrjournals.org Similarly, for modified hydroxyapatite used in Brilliant Yellow adsorption, EDX spectra would confirm the presence of silicon after modification with sodium metasilicate. tandfonline.com

| Material | Technique | Key Findings |

| La-doped TiO2 Nanocomposite | TEM | Mean particle size of 9.53 nm. iosrjournals.org |

| La-doped TiO2 Nanocomposite | EDX | Confirmed the presence of lanthanum dopant. iosrjournals.org |

| TiO2 Anatase & TiO2-P25 Degussa | TEM | Uniform, monodispersed particles with an average diameter of ~20 nm. iwaponline.com |

| γ-Fe2O3 Nanoparticles | TEM | Regular cubic structure with a particle size of ~20-35 nm. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds, including dyes like Brilliant Yellow. mdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. tcichemicals.comchemicalbook.com

Furthermore, studies on stilbene (B7821643) derivatives, the chemical class to which Brilliant Yellow belongs, have utilized NMR for structural investigation. researchgate.net The analysis of ¹H NMR and ¹³C NMR spectra of various stilbene derivatives has been instrumental in their structural assignment. Chemical suppliers of Brilliant Yellow also indicate the availability of ¹H NMR and ¹³C NMR data for this compound, underscoring the importance of this technique for its characterization. tcichemicals.comchemicalbook.com

| Compound | NMR Technique | Observed Chemical Shifts (δ, ppm) | Key Findings |

| Riboflavin (B1680620) (Brilliant Yellow Fluorescent Compound) | ¹H NMR | Methyl protons: 2.30, 2.40; Aromatic protons: 7.79, 7.77 | Identification of the compound as riboflavin. mdpi.comresearchgate.net |

| Stilbene Derivatives | ¹H NMR, ¹³C NMR | Varied depending on the specific derivative | Structural elucidation and steric assignments. researchgate.net |

Thermal Analysis Techniques in Brilliant Yellow Material Characterization

Thermal analysis techniques are pivotal in characterizing the material properties of Brilliant Yellow, providing critical insights into its thermal stability, decomposition pathways, and phase transitions. These methods involve monitoring the physical and chemical properties of the substance as a function of temperature or time while it is subjected to a controlled temperature program. The two primary techniques used for the thermal characterization of dyes like Brilliant Yellow are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). linseis.comlibretexts.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. libretexts.org This technique is essential for determining the thermal stability of Brilliant Yellow, identifying its decomposition temperatures, and quantifying the mass loss associated with different degradation stages.

A typical TGA thermogram for an azo dye like Brilliant Yellow displays distinct regions of mass loss. The initial weight loss, generally occurring between 30°C and 200°C, is attributed to the evaporation of absorbed or bound water molecules within the dye's structure. researchgate.net Following this dehydration step, the dye remains stable until the onset of thermal decomposition. For Brilliant Yellow, significant decomposition is initiated at higher temperatures. kremer-pigmente.com The subsequent, more substantial weight loss phases correspond to the breakdown of the organic structure of the dye molecule, involving the cleavage of azo bonds and other functional groups, leading to the release of volatile products. researchgate.net

Detailed studies on structurally similar bis-azo dyes provide a model for the decomposition pathway. mdpi.com The process typically occurs in multiple steps, as shown by the derivative of the TGA curve (DTG), which highlights the temperature at which the rate of mass loss is at its maximum.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org DSC is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. linseis.com For Brilliant Yellow, DSC provides precise data on its decomposition temperature and other phase transitions.

Research findings indicate that Brilliant Yellow exhibits excellent thermal stability, a crucial property for its application in various technologies like liquid crystal displays. researchgate.net A safety data sheet for Brilliant Yellow specifies a decomposition temperature of 295°C, as determined by DSC analysis following the DIN 51007 standard. kremer-pigmente.com DSC thermograms can also reveal endothermic peaks corresponding to melting points and exothermic events related to decomposition. mdpi.comresearchgate.net For instance, analysis of related azo dyes has shown melting temperatures in the range of 224–225 °C prior to decomposition. mdpi.com The absence of a glass transition temperature (Tg) in some analyses suggests a crystalline nature. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of Brilliant Yellow, confirming its high stability and defining the temperature limits for its safe handling and application.

Interactive Data Tables

The tables below summarize key findings from the thermal analysis of Brilliant Yellow and representative azo dyes.

Table 1: Key Thermal Events for Brilliant Yellow from DSC Analysis

This table outlines the significant thermal events observed for Brilliant Yellow. Users can sort the data by clicking on the column headers.

| Thermal Event | Temperature (°C) | Technique | Finding | Source |

| Decomposition | 295 | DSC | Onset of major thermal decomposition. | kremer-pigmente.com |

| Stability | High | General | The dye shows extraordinary thermal stability. | researchgate.net |

Table 2: Representative Multi-Stage Decomposition of an Azo Dye from TGA/DTG Analysis

This table details the typical stages of thermal decomposition for a complex azo dye, which serves as a model for understanding Brilliant Yellow's degradation pathway. The data is derived from published research on similar compounds. mdpi.com

| Decomposition Stage | Temperature Range (°C) | Maximum Rate of Loss (DTG Peak, °C) | Mass Loss (%) | Description |

| 1: Dehydration | 30 - 200 | ~108 | Variable | Loss of adsorbed and hydration water. researchgate.net |

| 2: Initial Degradation | 200 - 350 | ~280 | ~25 | Cleavage of weaker bonds and side groups. |

| 3: Main Decomposition | 350 - 500 | ~450 | ~40 | Breakdown of the central azo-aromatic structure. |

| 4: Final Decomposition | >500 | ~550 | ~15 | Carbonization of the remaining organic residue. |

Analytical Chemistry Methodologies Involving Brilliant Yellow

Spectrophotometric Quantification and Detection Methods

Spectrophotometry remains a cornerstone of analytical chemistry, and Brilliant Yellow is utilized in several colorimetric and scattering-based methods for the quantification of various substances.

Determination of Trace Elements (e.g., Cobalt, Magnesium, Nickel, Chromium(III), Zinc(II))

The ability of Brilliant Yellow to form colored complexes or interact with metal ions forms the basis for their spectrophotometric determination. The general principle involves the reaction between the target metal ion and the dye under specific pH conditions to produce a new chemical species with a unique absorption maximum, distinct from the reagent itself. The intensity of the absorbance at this new wavelength is proportional to the concentration of the metal ion, in accordance with the Beer-Lambert law.

Magnesium (Mg²⁺): The determination of magnesium is a well-established application of Brilliant Yellow. astm.orgacs.org In an alkaline solution, Brilliant Yellow dye is adsorbed onto the surface of freshly formed colloidal magnesium hydroxide, resulting in the formation of a distinct red-colored lake. dspace.unza.zm To prevent the colloid from precipitating and ensure the stability of the colored complex for accurate measurement, a protective colloid such as starch or polyvinyl alcohol is typically added to the solution. dspace.unza.zm The absorbance of this red complex is then measured spectrophotometrically to quantify the magnesium concentration.

While spectrophotometry is a common technique for the analysis of other trace metals, the use of Brilliant Yellow as the primary chromogenic reagent for cobalt, nickel, and zinc is not widely documented in scientific literature. These metals are more commonly determined using other specific color-forming reagents.

Chromium(III) (Cr³⁺): There is no direct, widely reported method for the spectrophotometric determination of Chromium(III) using Brilliant Yellow. However, the dye has been used indirectly in studies involving chromium. For instance, Brilliant Yellow has been employed as an indicator in the spectrophotometric quantification of cationic polyacrylamide, a flocculant used in the presence of chromium ions. d-nb.inforesearchgate.net In such systems, where Cr(VI) can be reduced to Cr(III), Brilliant Yellow serves an auxiliary analytical role rather than acting as the primary reagent for chromium detection.

Table 1: Spectrophotometric Determination of Magnesium using Brilliant Yellow

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Magnesium (Mg²⁺) | astm.orgacs.org |

| Principle | Formation of a red-colored lake by the adsorption of Brilliant Yellow onto colloidal magnesium hydroxide in an alkaline medium. | dspace.unza.zm |

| Stabilizer | Polyvinyl alcohol or starch is used to stabilize the colloidal suspension. | dspace.unza.zm |

| Detection | Spectrophotometric measurement of the absorbance of the red complex. | victory4.co.uk |

Protein Concentration Determination via Resonance Light Scattering Enhancements

Resonance Light Scattering (RLS) is a sensitive technique that measures the scattered light at or near the absorption band of a chromophore. Brilliant Yellow has been successfully employed in RLS-based methods for the determination of trace amounts of proteins. sciengine.com

The underlying principle of this method is the interaction between protein molecules and Brilliant Yellow dye, often in the presence of a surfactant like Triton X-100 which acts as a sensitizer. sciengine.com At a specific pH, the electrostatic and hydrophobic forces cause the dye molecules to bind to the protein molecules, leading to the formation of large aggregates or nanoparticles. These newly formed aggregates exhibit a significantly enhanced RLS signal compared to the individual dye or protein molecules. The intensity of this enhanced scattered light is directly proportional to the concentration of the protein in the sample. This method provides a simple, rapid, and highly sensitive alternative for protein quantification.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating complex mixtures. Brilliant Yellow, as both an analyte in environmental samples and a compound whose purity must be verified, is subject to analysis by methods such as HPLC and TLC.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) in Environmental Sample Analysis

HPLC-DAD is a powerful analytical tool for the separation, identification, and quantification of dyes in environmental matrices such as textile industry wastewater. semanticscholar.orggitisa.it Brilliant Yellow is one of many dyes used in textile manufacturing, and its release into water bodies is a significant environmental concern. sphinxsai.com

In this method, an aqueous sample is injected into the HPLC system. The separation is typically achieved on a reverse-phase column (e.g., C18), where a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is used to elute the components. Dyes are separated based on their differing affinities for the stationary and mobile phases. The Diode Array Detector (DAD) continuously records the UV-Visible spectrum of the eluent. This allows for the quantification of Brilliant Yellow at its specific wavelength of maximum absorbance and provides spectral information that confirms the identity of the peak, distinguishing it from other components in the effluent.

Table 2: Representative Parameters for HPLC-DAD Analysis of Brilliant Yellow

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 Column | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and buffered water | Elutes compounds from the column. |

| Detector | Diode Array Detector (DAD) | Quantifies the analyte and provides UV-Vis spectra for identification. |

| Detection Wavelength | Set at the λmax of Brilliant Yellow (~400 nm) | Provides maximum sensitivity for quantification. sphinxsai.com |

| Application | Quantification of Brilliant Yellow in textile wastewater and other environmental samples. | semanticscholar.orggitisa.it |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction and assess the purity of the products. researchgate.netnih.gov For a compound like Brilliant Yellow, which may be synthesized in a laboratory or isolated from a mixture, TLC is an invaluable tool.

Reaction Monitoring: To monitor a synthesis reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals, alongside spots of the starting materials. nih.gov As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the Brilliant Yellow product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. acs.org

Purity Assessment: The purity of a sample of Brilliant Yellow can be quickly evaluated by TLC. preprints.orgnih.gov A solution of the sample is spotted onto a plate and developed in an appropriate solvent system. A pure compound should ideally appear as a single spot after development. preprints.org The presence of multiple spots indicates the presence of impurities. The retention factor (Rf value) of the main spot can also be compared to that of a pure standard for identification purposes.

Electrochemical Methods in Brilliant Yellow-Related Analytical Research

Electrochemical techniques offer high sensitivity and are well-suited for the analysis of electroactive compounds like azo dyes. The electrochemical behavior of Brilliant Yellow has been investigated using methods such as cyclic voltammetry and differential pulse voltammetry. ufba.br

These studies reveal that Brilliant Yellow undergoes redox processes at an electrode surface. A typical cyclic voltammogram of Brilliant Yellow in an acidic aqueous solution shows distinct reduction (cathodic) and oxidation (anodic) peaks at specific potentials. For example, in a pH 3 solution, a cathodic peak can be observed around -200 mV and an anodic peak around +380 mV (vs. Ag/AgCl). ufba.br The linear relationship between the peak current and the concentration of the dye can be used for its quantitative determination.

Furthermore, this electrochemical activity has been harnessed to develop sensors. By encapsulating Brilliant Yellow within a silica (B1680970) matrix using the sol-gel method, solid-state acid-base sensors have been created. ufba.br The voltammetric response of the immobilized dye changes depending on the pH and its specific interactions with the silica network, demonstrating a practical application of its electrochemical properties in sensor technology.

Table 3: Voltammetric Data for Brilliant Yellow

| Technique | Parameter | Observed Potential (vs. Ag/AgCl) | Conditions | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry | Cathodic Peak (Reduction) | -200 mV | Aqueous solution, pH 3 | ufba.br |

| Cyclic Voltammetry | Anodic Peak (Oxidation) | +380 mV | Aqueous solution, pH 3 | ufba.br |

Research on Brilliant Yellow as an Indicator in Acid-Base Titrations and Photometric Applications

Brilliant Yellow serves as a valuable pH indicator in analytical chemistry, particularly in acid-base titrations. Its efficacy is centered around its distinct color change within a specific pH range. Research and chemical data indicate that Brilliant Yellow exhibits a visual transition interval between pH 6.5 and 8.0. ottokemi.comsigmaaldrich.comcarlroth.com In acidic to neutral solutions, it maintains a yellow color, which transitions to an orange or reddish-orange hue in alkaline conditions. ottokemi.comsigmaaldrich.comcarlroth.comlibretexts.org More specifically, some sources define the color change as yellow to orange between a pH of 6.6 and 7.8. libretexts.org

The suitability of an indicator for a particular acid-base titration is determined by how closely its pH transition range aligns with the pH at the equivalence point of the reaction. For titrations of strong acids with strong bases, the equivalence point occurs at a neutral pH of 7.0. Given that Brilliant Yellow's transition range of approximately pH 6.5 to 8.0 brackets this neutral point, it can be considered a suitable indicator for such titrations.

In the case of titrating a weak acid with a strong base, the equivalence point occurs at a pH greater than 7 due to the formation of a basic salt. Conversely, the titration of a strong acid with a weak base results in an acidic salt, with an equivalence point at a pH below 7. Therefore, the applicability of Brilliant Yellow in these titrations is dependent on the specific acidic or basic salt formed and whether the resulting pH at the equivalence point falls within the indicator's transition range.

Beyond its role as a pH indicator, Brilliant Yellow has been investigated for its utility in photometric analysis. Photometry is a technique that measures the intensity of light absorbed by a sample to determine the concentration of a substance within it. xylemanalytics.com The application of Brilliant Yellow in this context involves its ability to form colored complexes with certain ions, where the intensity of the color is proportional to the concentration of the ion of interest. This colorimetric reaction allows for quantitative analysis using a spectrophotometer. Research has demonstrated the use of Brilliant Yellow in the photometric determination of magnesium in water.

Table 1: pH Transition Range of Brilliant Yellow

| pH Range | Color in Acidic/Neutral Solution | Color in Alkaline Solution |

| 6.5 - 8.0 | Yellow | Orange to Reddish-Orange |

| 6.6 - 7.8 | Yellow | Orange |

Application in Research-Oriented Biological Staining and Assays

Brilliant Yellow has found applications in various research-oriented biological staining procedures and assays. Its properties as a dye allow for the visualization of specific biological materials and the quantification of certain biological processes.

In the realm of biological staining, Brilliant Yellow is utilized in histology and for microbe identification. sigmaaldrich.com It can be used as a stain in microscopy to enhance the contrast of tissues and cells. ottokemi.com While detailed protocols for its use in staining specific subcellular structures are not extensively documented in readily available literature, its classification as a biological stain indicates its utility in this area. For instance, in fluorescence microscopy, related yellow fluorescent dyes are used to label and visualize cellular components. While not Brilliant Yellow itself, protocols for other yellow dyes, such as Direct Yellow 96 and Fluorol Yellow, provide insight into the methodologies used for staining plant cell walls and suberin, respectively. unil.chunil.ch These protocols often involve specific concentrations of the dye, staining times, and particular imaging parameters, such as excitation and emission wavelengths. unil.ch

Brilliant Yellow also plays a role in diagnostic assays and has been used in research contexts to monitor biological processes. sigmaaldrich.com One documented research application involved its use to determine the transfer of inoculum from male to female moths during mating. sigmaaldrich.com This suggests its utility as a tracer molecule in ecological and entomological studies.

Furthermore, the principles of colorimetric assays, where a color change indicates the presence or quantity of a substance, are fundamental to many enzyme assays. patsnap.com In such assays, the enzyme's activity results in a product that either is colored or reacts with a substance to produce a color. The intensity of this color, which can be measured spectrophotometrically, is proportional to the enzyme's activity. While specific, detailed research protocols for enzyme assays directly employing Brilliant Yellow are not prevalent in the reviewed literature, its properties as a colorimetric indicator are well-suited for such applications. The general methodology for a colorimetric enzyme assay involves incubating the enzyme with its substrate and a chromogenic agent, followed by measuring the absorbance of the resulting colored product at a specific wavelength. patsnap.com

Table 2: Research Applications of Brilliant Yellow

| Application Area | Specific Use |

| Biological Staining | General histology, microbe identification |

| Research Assays | Tracer for inoculum transfer in insects |

| Diagnostic Assays | Component in various diagnostic tests |

Environmental Remediation and Degradation Research of Brilliant Yellow

Photocatalytic Degradation of Brilliant Yellow Dye

Photocatalytic degradation is an advanced oxidation process that has shown significant promise for the treatment of wastewater containing synthetic dyes like Brilliant Yellow. The process relies on the generation of highly reactive oxygen species (ROS) on the surface of a semiconductor catalyst when it is irradiated with light of sufficient energy. These ROS, such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants.

The efficiency of the photocatalytic degradation of Brilliant Yellow is highly dependent on the type of photocatalyst used. Research has focused on designing and optimizing various semiconductor materials to enhance their catalytic activity, particularly under visible light, which constitutes a significant portion of the solar spectrum.

Titanium dioxide (TiO₂) is one of the most widely studied photocatalysts due to its high efficiency, chemical stability, low cost, and non-toxicity. Various forms of TiO₂ have been investigated for the degradation of Brilliant Yellow and its variants.

In a study on the photodegradation of Cibacron Brilliant Yellow 3G-P, different TiO₂ catalysts, namely Anatase and Degussa-P25, were compared. It was found that the degradation rate was higher in acidic conditions (pH 3) for both Anatase and Degussa-P25, achieving 95.58% and 85.71% color removal, respectively. The decolorization rate was also observed to increase with a higher catalyst dosage and faster stirring speed scispace.com.

Lanthanum-doped TiO₂ (La-doped TiO₂) nanocomposites have been synthesized and tested for the degradation of Brilliant Yellow under visible light and sunlight. The doping with lanthanum was found to enhance the photocatalytic activity of TiO₂. La-doped TiO₂ nanocomposites demonstrated the ability to degrade 96% of Brilliant Yellow dye under visible light irradiation nih.gov. The enhanced activity is attributed to the introduction of a dopant energy level within the band gap of TiO₂, which reduces the recombination rate of electron-hole pairs acs.org. A comparative study showed that La-doped TiO₂ had a 12% higher degradation rate for Brilliant Yellow compared to pure nano TiO₂ acs.org. The XRD analysis of these nanocomposites confirmed the presence of the anatase phase, which is known for its high photocatalytic activity nih.govacs.org.

Table 1: Degradation Efficiency of Different TiO₂-Based Photocatalysts for Brilliant Yellow and its Variants

| Photocatalyst | Dye | Degradation Efficiency (%) | pH | Reference |

|---|---|---|---|---|

| Anatase TiO₂ | Cibacron Brilliant Yellow 3G-P | 95.58 | 3 | scispace.com |

| Degussa-P25 | Cibacron Brilliant Yellow 3G-P | 85.71 | 3 | scispace.com |

| La-doped TiO₂ | Brilliant Yellow | 96 | Not Specified | nih.govacs.org |

| Nano TiO₂ | Brilliant Yellow | ~84 | Not Specified | acs.org |

Zinc oxide (ZnO) is another promising semiconductor photocatalyst that has been investigated for the degradation of Brilliant Yellow. It has a wide bandgap and high exciton binding energy, making it an efficient photocatalyst under UV irradiation.

In the photodegradation of Cibacron Brilliant Yellow 3G-P, ZnO was also tested as a photocatalyst. It was observed that with ZnO, the color removal reached its maximum in both acidic and alkaline solutions, with over 95% of the dye being decolorized scispace.com. In another study focusing on the decolorization of Brilliant Golden Yellow, ZnO-mediated decolorization was found to be better and faster compared to TiO₂ (rutile) scispace.com. The efficiency of ZnO was also demonstrated in the decolorization of Cibacron Brilliant Yellow dye under sunlight, where the effects of catalyst dosage and initial dye concentration were systematically investigated pjoes.com.

Table 2: Performance of ZnO in the Degradation of Brilliant Yellow Dyes

| Photocatalyst | Dye | Degradation Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| ZnO | Cibacron Brilliant Yellow 3G-P | >95 | Acidic and alkaline pH | scispace.com |

| ZnO | Brilliant Golden Yellow | Higher than TiO₂ (rutile) | UV irradiation | scispace.com |

| ZnO | Cibacron Brilliant Yellow | Effective under sunlight | Varied catalyst and dye concentrations | pjoes.com |

Iron oxide nanoparticles, particularly in the form of maghemite (γ-Fe₂O₃), have been explored as photocatalysts for the degradation of Brilliant Yellow due to their magnetic properties, which allow for easy separation and reuse, and their ability to absorb visible light.

In a study, γ-Fe₂O₃ nanoparticles were synthesized via a co-precipitation method and used for the photocatalytic degradation of Cibacron Brilliant Yellow 3G-P under visible light. The study investigated the effect of various parameters such as the amount of catalyst, the initial concentration of the dye, and the pH of the solution on the degradation efficiency scispace.comasianpubs.orgresearchgate.net. The results showed that the γ-Fe₂O₃ nanoparticles were effective in degrading the dye, with an efficiency of 68% after 120 minutes of visible light irradiation scispace.comasianpubs.org. The degradation was confirmed by UV-visible spectrophotometry and chemical oxygen demand (COD) analysis scispace.comasianpubs.orgresearchgate.net.

Table 3: Photocatalytic Degradation of Cibacron Brilliant Yellow 3G-P using γ-Fe₂O₃ Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Photocatalyst | γ-Fe₂O₃ Nanoparticles | scispace.comasianpubs.orgresearchgate.net |

| Dye | Cibacron Brilliant Yellow 3G-P | scispace.comasianpubs.orgresearchgate.net |

| Light Source | Visible Light | scispace.comasianpubs.orgresearchgate.net |

| Degradation Efficiency | 68% after 120 min | scispace.comasianpubs.org |

To further improve the photocatalytic efficiency, especially under visible light, researchers have been developing novel semiconductor composites. These composites often involve combining two or more semiconductor materials to enhance light absorption, promote charge separation, and increase the surface area for reaction.

One such example is the use of a TiO₂/Commercial Activated Carbon (CAC) composite for the degradation of the azo dye Sunset Yellow under UV-A light. The TiO₂/CAC composite was found to be more efficient than both prepared TiO₂ and commercial TiO₂-P25 for the mineralization of the dye. The enhanced catalytic activity is attributed to a synergistic effect between TiO₂ and CAC nih.gov. While this study was not on Brilliant Yellow specifically, Sunset Yellow is also an azo dye, and the findings suggest that such composite materials could be effective for the degradation of Brilliant Yellow as well.

Understanding the reaction kinetics and the underlying mechanisms of the photocatalytic degradation of Brilliant Yellow is crucial for optimizing the process and designing more efficient treatment systems.

The kinetics of photocatalytic degradation of many organic pollutants, including dyes, are often described by the Langmuir-Hinshelwood (L-H) model. This model relates the initial degradation rate to the initial concentration of the substrate and has been successfully applied to the photocatalytic decolorization of Brilliant Golden Yellow using both TiO₂ and ZnO suspensions scispace.com. The photocatalytic degradation of Metanil Yellow, another azo dye, using ZnO was also found to follow the L-H model, with the reaction kinetics being pseudo-first-order researchgate.net.

The degradation of Reactive Yellow 17 using TiO₂ was reported to follow approximately pseudo-first-order kinetics, where the apparent rate constant decreases with an increase in the initial dye concentration nih.gov.

Mechanistic studies often involve the use of radical scavengers to identify the primary reactive oxygen species responsible for the degradation. In the photocatalytic degradation of Brilliant Yellow using La-doped TiO₂, scavenger studies indicated the involvement of superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and holes (h⁺) in the reaction mechanism nih.gov. Similarly, for the discoloration of Reactive Yellow 145, it was found that while all reactive species were involved, superoxide radicals played a vital role nih.gov. The general mechanism involves the excitation of the semiconductor by light, leading to the formation of electron-hole pairs. These charge carriers then react with adsorbed water and oxygen to produce the highly reactive ROS that attack and break down the dye molecules scirp.orgmdpi.com.

Table 4: Kinetic Models and Mechanistic Insights for the Photocatalytic Degradation of Yellow Dyes

| Dye | Photocatalyst | Kinetic Model | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Brilliant Golden Yellow | TiO₂, ZnO | Langmuir-Hinshelwood | Adsorption is a prerequisite for degradation. | scispace.com |

| Reactive Yellow 17 | TiO₂ | Pseudo-first-order | Rate constant decreases with increasing initial dye concentration. | nih.gov |

| Metanil Yellow | ZnO | Langmuir-Hinshelwood (Pseudo-first-order) | Adsorption is an essential factor in photodegradability. | researchgate.net |

| Brilliant Yellow | La-doped TiO₂ | Not specified | Involvement of O₂•⁻, •OH, and h⁺ radicals. | nih.gov |

| Reactive Yellow 145 | GQD-TiO₂ | Pseudo-first-order | Superoxide radicals (O₂•⁻) play a vital role. | nih.gov |

Parametric Studies on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of Brilliant Yellow is sensitive to several operational parameters. Optimizing these parameters is essential for achieving maximal degradation rates and for the practical application of the technology.

The pH of the aqueous solution is a critical parameter that influences the degradation rate by affecting the surface charge of the photocatalyst and the chemical form of the dye. mdpi.com The surface of a metal oxide catalyst like TiO₂ can become protonated or deprotonated depending on the pH relative to its point of zero charge (pzc).

For different yellow dyes, the optimal pH for degradation can vary. For instance, the degradation of Reactive Yellow 145 was found to be most effective in acidic conditions, with maximum decolorization occurring at a pH of 3. scirp.org Similarly, the degradation of Reactive Yellow 18 was greater than 90% at pH 3. mdpi.com This is often because an acidic pH promotes a positively charged catalyst surface, which enhances the adsorption of anionic dyes like many reactive azo dyes.

Conversely, some studies report higher efficiency in alkaline media. The degradation of Direct Yellow 12 was found to be more effective in an alkaline environment. researchgate.net For Metanil Yellow, an anionic dye, degradation was enhanced at higher pH values, which was attributed to the increased availability of hydroxide ions, leading to greater production of •OH radicals. mdpi.com Therefore, the optimal pH is specific to the particular dye-catalyst system under investigation.

| Dye | Catalyst | Optimal pH | Reference |

|---|---|---|---|

| Reactive Yellow 145 | TiO₂ | 3 (Acidic) | scirp.org |

| Reactive Yellow 18 | - | 3 (Acidic) | mdpi.com |

| Direct Yellow 12 | ZnO | Alkaline | researchgate.net |

| Metanil Yellow | ZnO | 10 (Alkaline) | mdpi.com |

The concentration of the photocatalyst is a key factor influencing the degradation rate. Generally, the rate of degradation increases with an increase in catalyst loading up to a certain point. This is because a higher catalyst concentration provides more active sites on the catalyst surface for dye adsorption and photocatalysis, leading to a higher rate of radical formation. scispace.com

For the decolorization of Brilliant Golden Yellow with TiO₂ and ZnO, the rate increased sharply as the catalyst concentration was raised from 0.1 to 1.0 g/L. scispace.com Similarly, studies on Cibacron Brilliant Yellow 3G-P found optimal catalyst loadings of 0.5 g/L for ZnO and Anatase, and 1.0 g/L for Degussa P25. iwaponline.com

| Dye | Catalyst | Optimal Concentration (g/L) | Reference |

|---|---|---|---|

| Brilliant Golden Yellow | TiO₂ / ZnO | 1.0 | scispace.com |

| Cibacron Brilliant Yellow 3G-P | ZnO / Anatase | 0.5 | iwaponline.com |

| Cibacron Brilliant Yellow 3G-P | Degussa P25 | 1.0 | iwaponline.com |

The initial concentration of the dye substrate significantly affects the photocatalytic degradation rate. Most studies report that as the initial dye concentration increases, the degradation efficiency or rate constant decreases. scirp.orgacs.org For example, in the degradation of Fast Yellow AB, increasing the initial concentration from 10 to 100 mg/L led to a decrease in degradation efficiency. acs.org Similarly, for Reactive Yellow 145, increasing the concentration from 5 to 40 mg/L resulted in lower degradation. scirp.org

There are two primary reasons for this observation. First, as the dye concentration increases, the dye molecules themselves begin to absorb a significant fraction of the incident light. mdpi.com This phenomenon, known as the inner filter effect, reduces the number of photons reaching the surface of the photocatalyst. acs.org With fewer photons activating the catalyst, the rate of generation of electron-hole pairs and subsequent ROS decreases, leading to a slower degradation rate. mdpi.com

Second, at high concentrations, a larger number of dye molecules are adsorbed onto the catalyst surface. This can lead to the saturation of the catalyst's active sites, and the formation of degradation intermediates can also compete with the original dye molecules for these limited active sites, further inhibiting the reaction rate. mdpi.com

The light source and its intensity are fundamental parameters in any photocatalytic process, as photons are required to activate the semiconductor catalyst. The rate of photocatalytic degradation is highly dependent on the intensity of the light irradiation. perfectlight.com.cn

An increase in light intensity generally leads to a higher degradation rate. This is because a higher intensity means a greater flux of photons reaching the catalyst surface per unit time. This, in turn, increases the rate of generation of electron-hole pairs, resulting in a higher concentration of reactive oxygen species and a faster reaction. perfectlight.com.cn Studies using ultrasound have also shown that higher power input, which enhances cavitation and radical generation, can increase the degradation rate of Procion brilliant yellow. researchgate.net

The wavelength of the light source is also critical. The energy of the photons must be greater than or equal to the bandgap energy of the semiconductor catalyst to induce photoexcitation. Many studies on Brilliant Yellow and similar dyes have utilized UV lamps because common catalysts like TiO₂ and ZnO have wide bandgaps that require UV irradiation. iwaponline.comnih.gov However, there is growing research into modifying catalysts to be active under visible light, which constitutes a larger portion of the solar spectrum, making the process more energy-efficient and cost-effective. nih.gov The use of different light sources, such as UV-A, UV-B, and visible light, can result in different photocatalytic efficiencies, indicating that the type of irradiation, not just the total intensity, is a key factor. nih.gov

Temperature Effects on Photocatalytic Reaction Rates

The temperature of the reaction medium is a significant parameter influencing the efficiency of the photocatalytic degradation of Brilliant Yellow. Generally, an increase in temperature positively affects the reaction rate up to an optimal point. This enhancement is attributed to several factors. Higher temperatures increase the kinetic energy of the dye molecules, which can lead to a higher frequency of collisions between the dye molecules and the active sites on the photocatalyst surface.

The relationship between temperature and the reaction rate constant often follows the Arrhenius equation, which mathematically describes the effect of temperature on the rates of chemical reactions. The equation is given by:

k = A e-Ea/(RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Advanced Oxidation Processes (AOPs) Combined with Photocatalysis

To enhance the degradation efficiency of Brilliant Yellow, photocatalysis is often combined with other advanced oxidation processes (AOPs). scispace.comresearchgate.net These hybrid systems aim to increase the production of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for breaking down the complex dye molecules. researchgate.net

The integration of cavitation, induced by either ultrasonic (US) or hydrodynamic (HC) methods, with photocatalysis presents a promising hybrid AOP for dye degradation. Cavitation is the formation, growth, and implosive collapse of microbubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. These conditions lead to the homolytic cleavage of water molecules, producing additional •OH radicals. academicjournals.org

When combined with photocatalysis, cavitation offers synergistic effects:

Enhanced Mass Transfer: The acoustic streaming and micro-jets produced during cavitation improve the diffusion of dye molecules to the photocatalyst surface, overcoming mass transfer limitations. academicjournals.org

Catalyst Deagglomeration: Ultrasound can break apart catalyst agglomerates, increasing the available active surface area for the photocatalytic reaction. carlroth.com

A study on the degradation of Procion Brilliant Yellow H-E6G demonstrated that using ultrasound alone resulted in only 19.1% degradation. However, when combined with other oxidants, the efficiency was significantly enhanced. nih.gov Hydrodynamic cavitation has also been shown to create a synergistic effect when coupled with photocatalysis for the degradation of various pollutants. uobasrah.edu.iq

The addition of chemical oxidants to the photocatalytic system can further boost the degradation rate of Brilliant Yellow by increasing the generation of reactive radicals or by acting as alternative electron acceptors to reduce electron-hole recombination.

Hydrogen Peroxide (H₂O₂): H₂O₂ can act as an electron acceptor, preventing electron-hole recombination. It can also be cleaved by UV light or react with conduction band electrons to produce more hydroxyl radicals.

Fenton Reagent (Fe²⁺/H₂O₂): The photo-Fenton process combines UV light, Fenton's reagent, and a photocatalyst. The UV light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, ensuring the catalytic cycle continues to produce a high concentration of •OH radicals. This process has been proven effective for the decolorization of other reactive yellow dyes. kremer-pigmente.com

Potassium Persulfate (KPS): Persulfate ions (S₂O₈²⁻) can be activated by heat or UV light to generate sulfate radicals (SO₄•⁻), which are strong oxidizing agents, similar to hydroxyl radicals.

Research on Procion Brilliant Yellow H-E6G highlighted the efficacy of combining ultrasound with chemical oxidants. The study found that a dual oxidant system of H₂O₂ and KPS combined with ultrasound was the most effective approach. nih.gov

| Treatment Method | Decolorization Extent (%) |

|---|---|

| Ultrasound (US) Only | 19.1 |

| US + Hydrogen Peroxide (H₂O₂) | 80.6 |

| US + Fenton Reagent | 85.0 |

| US + H₂O₂ + Potassium Persulfate (KPS) | 92.2 |

Research on Biodegradability Enhancement of Brilliant Yellow Post-Photocatalysis

Brilliant Yellow, like many other azo dyes, is recalcitrant to biological degradation due to its complex molecular structure and stability. tandfonline.com Conventional biological wastewater treatment systems are often ineffective in removing this dye. Photocatalysis can serve as a pre-treatment step to enhance the biodegradability of the dye effluent.

The principle behind this approach is that the powerful hydroxyl radicals generated during photocatalysis break down the large, complex dye molecule into smaller, simpler, and less toxic organic intermediates, such as organic acids and aldehydes. These smaller molecules are generally more amenable to conventional biological treatment.

A key indicator of biodegradability is the ratio of Biochemical Oxygen Demand (BOD₅) to Chemical Oxygen Demand (COD). A low BOD₅/COD ratio (typically < 0.3) indicates that the wastewater is not easily biodegradable. Studies on other azo dyes have shown that photocatalytic pre-treatment can significantly increase the BOD₅/COD ratio, rendering the effluent more suitable for subsequent biological degradation. jwent.net For example, the BOD₅/COD ratio for C.I. Direct Yellow 50 dye effluent increased from 0.25 to 0.68 after a UVA/TiO₂ photocatalytic process, indicating a significant improvement in biodegradability. jwent.net

Research specifically on Cibacron Brilliant Yellow 3G-P found that while the untreated dye was not significantly biodegradable, the photocatalytically pre-treated solution showed better color removal rates in subsequent aerobic biological treatment. tandfonline.comnih.govresearcher.life Furthermore, using sludge acclimated to the dye solution improved the Oxygen Uptake Rate (OUR) by 50%, suggesting that the pre-treatment made the degradation products more accessible to microorganisms. tandfonline.comnih.govresearcher.life This partial degradation, or mineralization, transforms the recalcitrant dye into compounds that can be fully mineralized by microorganisms in a secondary biological stage.

Adsorption-Based Removal of Brilliant Yellow Dye

Adsorption is a widely used physicochemical treatment method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Adsorbent Materials

The effectiveness of the adsorption process is highly dependent on the properties of the adsorbent, such as surface area, porosity, and the presence of functional groups. Research has focused on developing low-cost, effective, and sustainable adsorbents for Brilliant Yellow removal.

Low-Cost Bio-adsorbents: A variety of materials derived from agricultural waste have been investigated. For example, pomegranate peels have been successfully used as an inexpensive bio-sorbent for removing Brilliant Yellow from aqueous solutions. researcher.lifeacs.org These materials are attractive due to their abundance and the presence of various functional groups (e.g., -OH, -COOH) on their surfaces that can bind to dye molecules. acs.org

Modified and Composite Adsorbents: To enhance adsorption capacity and selectivity, various materials are modified or combined to create composites.